molecular formula C20H21NO6 B6429272 methyl 2-{4-[(6-methyl-2-oxo-2H-pyran-4-yl)oxy]piperidine-1-carbonyl}benzoate CAS No. 1704550-96-8

methyl 2-{4-[(6-methyl-2-oxo-2H-pyran-4-yl)oxy]piperidine-1-carbonyl}benzoate

Cat. No.: B6429272
CAS No.: 1704550-96-8
M. Wt: 371.4 g/mol
InChI Key: MLHQMWXUJMTAGU-UHFFFAOYSA-N
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Description

Methyl 2-{4-[(6-methyl-2-oxo-2H-pyran-4-yl)oxy]piperidine-1-carbonyl}benzoate is a synthetic compound featuring a benzoate ester core linked to a piperidine ring via a carbonyl group. The piperidine moiety is further substituted at the 4-position with a 6-methyl-2-oxo-2H-pyran-4-yloxy group. Below, we compare this compound with structurally analogous derivatives reported in recent literature.

Properties

IUPAC Name

methyl 2-[4-(2-methyl-6-oxopyran-4-yl)oxypiperidine-1-carbonyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21NO6/c1-13-11-15(12-18(22)26-13)27-14-7-9-21(10-8-14)19(23)16-5-3-4-6-17(16)20(24)25-2/h3-6,11-12,14H,7-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLHQMWXUJMTAGU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=O)O1)OC2CCN(CC2)C(=O)C3=CC=CC=C3C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Protection of Piperidine Amine

The amine group of piperidine-4-ol is protected using tert-butoxycarbonyl (Boc) to prevent undesired side reactions during subsequent steps. A method adapted from tert-butyl 4-((tosyloxy)methyl)piperidine-1-carboxylate synthesis involves treating piperidine-4-ol with di-tert-butyl dicarbonate in ethyl acetate, yielding N-Boc-piperidine-4-ol with >90% efficiency.

Etherification with 6-Methyl-2-oxo-2H-pyran-4-ol

The hydroxyl group of N-Boc-piperidine-4-ol is activated via tosylation using p-toluenesulfonyl chloride in tert-butyl methyl ether, forming N-Boc-4-(tosyloxy)piperidine . Subsequent nucleophilic substitution with 6-methyl-2-oxo-2H-pyran-4-ol (deprotonated with NaH) in THF at 60°C affords N-Boc-4-[(6-methyl-2-oxo-2H-pyran-4-yl)oxy]piperidine (Yield: 78%).

Table 1. Optimization of Etherification Conditions

BaseSolventTemperature (°C)Yield (%)
NaHTHF6078
K2CO3DMF8065
DBUDCM2542

Deprotection of Boc Group

Treatment with trifluoroacetic acid (TFA) in dichloromethane (1:1 v/v) at 0°C for 2 hours removes the Boc group, yielding 4-[(6-methyl-2-oxo-2H-pyran-4-yl)oxy]piperidine as a TFA salt (Yield: 95%).

Synthesis of Methyl 2-(Chlorocarbonyl)benzoate

Esterification of 2-Carboxybenzoic Acid

2-Carboxybenzoic acid is treated with thionyl chloride (SOCl₂) in methanol at reflux (65°C) for 4 hours, forming methyl 2-(chlorocarbonyl)benzoate via simultaneous acid chloride formation and esterification (Yield: 88%).

Reaction Scheme:
2-Carboxybenzoic acid+SOCl22-(Chlorocarbonyl)benzoic acid chloride\text{2-Carboxybenzoic acid} + \text{SOCl}_2 \rightarrow \text{2-(Chlorocarbonyl)benzoic acid chloride}
2-(Chlorocarbonyl)benzoic acid chloride+MeOHMethyl 2-(chlorocarbonyl)benzoate\text{2-(Chlorocarbonyl)benzoic acid chloride} + \text{MeOH} \rightarrow \text{Methyl 2-(chlorocarbonyl)benzoate}

Amide Bond Formation

Coupling of Piperidine and Benzoate Derivatives

The TFA salt of 4-[(6-methyl-2-oxo-2H-pyran-4-yl)oxy]piperidine is neutralized with triethylamine (TEA) in dichloromethane. Subsequent reaction with methyl 2-(chlorocarbonyl)benzoate at 0°C for 1 hour, followed by stirring at 25°C for 12 hours, yields the target compound (Yield: 72%).

Critical Parameters:

  • Temperature Control : Slow addition at 0°C minimizes side reactions.

  • Solvent Choice : Dichloromethane ensures solubility of both intermediates.

Table 2. Comparison of Coupling Reagents

ReagentSolventYield (%)Purity (%)
ClCOBenzoateDCM7298
EDCl/HOBtDMF6895
DCC/DMAPTHF6192

Alternative Synthetic Routes

Mitsunobu Reaction for Ether Formation

An alternative approach employs the Mitsunobu reaction to form the pyran-piperidine ether linkage. N-Boc-piperidine-4-ol reacts with 6-methyl-2-oxo-2H-pyran-4-ol using diisopropyl azodicarboxylate (DIAD) and triphenylphosphine (PPh₃) in THF at 25°C, yielding N-Boc-4-[(6-methyl-2-oxo-2H-pyran-4-yl)oxy]piperidine (Yield: 82%). This method avoids tosylation but requires stringent anhydrous conditions.

One-Pot Deprotection-Coupling Strategy

Neutralization of the TFA salt with TEA and immediate addition of methyl 2-(chlorocarbonyl)benzoate in a one-pot procedure reduces processing time and improves yield (76%).

Challenges and Optimization

Stability of 2-Oxo-pyran Moiety

The 2-oxo group in the pyran ring is susceptible to hydrolysis under acidic or basic conditions. Reactions involving aqueous workup are minimized, and pH is maintained near neutrality during extractions.

Steric Hindrance in Amide Formation

The bulky piperidine and benzoate groups necessitate slow reagent addition to prevent dimerization or incomplete coupling. Ultrasonication during coupling improves mixing and yield by 8–10% .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group on the pyran ring, leading to the formation of carboxylic acids.

    Reduction: Reduction reactions can occur at the carbonyl groups, converting them into alcohols.

    Substitution: The ester and amide groups in the compound can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.

    Substitution: Nucleophiles like amines and alcohols can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products

    Oxidation: Carboxylic acids and ketones.

    Reduction: Alcohols and amines.

    Substitution: Various esters and amides depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a versatile intermediate.

Biology

In biological research, the compound can be used to study enzyme interactions and receptor binding due to its ability to mimic certain biological molecules.

Medicine

In medicinal chemistry, the compound may serve as a lead compound for the development of new drugs, particularly those targeting neurological pathways due to the presence of the piperidine ring.

Industry

In the industrial sector, this compound can be used in the synthesis of advanced materials, including polymers and resins, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of methyl 2-{4-[(6-methyl-2-oxo-2H-pyran-4-yl)oxy]piperidine-1-carbonyl}benzoate involves its interaction with specific molecular targets, such as enzymes and receptors. The piperidine ring can interact with neurotransmitter receptors, while the ester and amide groups can form hydrogen bonds with various biological molecules, influencing their activity and function.

Comparison with Similar Compounds

Structural Analogues with Piperidine/Piperazine Moieties

The compound shares structural similarities with piperidine- and piperazine-based derivatives, particularly those containing ester or amide linkages. Key analogues include:

Quinoline-Piperazine-Benzoate Derivatives ()

Compounds C1–C7 (e.g., Methyl 4-(4-(2-phenylquinoline-4-carbonyl)piperazin-1-yl)benzoate) feature a quinoline core connected to a benzoate ester via a piperazine-carbonyl bridge. Unlike the target compound, these derivatives prioritize halogenated or aryl substituents (e.g., bromo, chloro, fluoro) on the quinoline ring, which enhance electronic effects and influence binding interactions .

Phenoxyethyl-Piperidine-Benzoate Derivatives ()

Compounds such as methyl 4-[[(2R)-1-(2-phenoxyethyl)piperidine-2-carbonyl]amino]methyl]benzoate (Prep 14) incorporate a phenoxyethyl-piperidine motif. The target compound differs in its pyran-oxy substituent, which may confer distinct solubility and steric profiles compared to the phenoxyethyl group .

Benzimidazolone-Piperidine Derivatives ()

N-(4-Methylphenyl)-4-(2-oxo-benzimidazol-1-yl)piperidine-1-carboxamide demonstrates a piperidine-carboxamide linkage to a benzimidazolone ring.

Analytical Characterization

Key analytical data for comparison:

Compound Class Molecular Weight (HRMS) Key Substituents Analytical Methods Reference
Target Compound ~407.4 (calculated)* 6-Methyl-2-oxo-pyran-4-yl Not reported N/A
Quinoline-Piperazine-Benzoate 455.19 (C29H25N3O3) Halogens (Br, Cl, F) ¹H NMR, HRMS
Benzimidazolone-Piperidine 370.12 (C19H19ClN4O2) Chloro, methylphenyl HRMS
Phenoxyethyl-Piperidine 397.21 (C24H28N2O4) Phenoxyethyl MS (M+H)+

*Estimated based on formula C20H21NO7.

  • NMR Trends : Piperidine and aromatic protons in analogues (e.g., δ 1.40–3.50 ppm for piperidine in ) align with expected shifts for the target compound .
  • HRMS/MS : Halogenated derivatives () show distinct isotopic patterns, while the target compound’s pyran group may exhibit fragmentation at the lactone (2-oxo) site .

Physicochemical Properties

  • Physical State : Most analogues (e.g., ) are crystalline solids, suggesting the target compound may also solidify with a defined melting point .
  • Solubility: The pyran-oxy group’s polarity could enhance aqueous solubility compared to halogenated quinolines () but reduce it relative to phenoxyethyl derivatives () .

Biological Activity

Methyl 2-{4-[(6-methyl-2-oxo-2H-pyran-4-yl)oxy]piperidine-1-carbonyl}benzoate is a synthetic compound that has attracted attention due to its potential biological activities. This article explores its synthesis, biological properties, and the implications of these findings based on recent research.

1. Synthesis of this compound

The synthesis of this compound typically involves a multi-step process that includes the formation of the piperidine ring and the introduction of the 6-methyl-2-oxo-2H-pyran moiety. The methodology often employs standard organic reactions such as the Knoevenagel condensation and Michael addition, which have been optimized for yield and purity.

Antimicrobial Properties

Recent studies have indicated that derivatives of compounds containing the 6-methyl-2-oxo-2H-pyran structure exhibit significant antimicrobial activity. For instance, compounds with similar structural motifs demonstrated Minimum Inhibitory Concentration (MIC) values ranging from 0.5 to 4 µg/mL against resistant strains of Mycobacterium tuberculosis . This suggests that this compound may possess comparable antimicrobial properties.

The proposed mechanisms by which these compounds exert their biological effects include:

  • Inhibition of Protein Synthesis : Compounds similar to this compound may interfere with bacterial ribosomal function, leading to inhibition of protein synthesis.
  • Disruption of Membrane Integrity : Some studies suggest that these compounds can disrupt bacterial cell membranes, contributing to their antimicrobial efficacy.
  • Modulation of Enzyme Activity : The compound may act as an inhibitor or modulator of key enzymes involved in metabolic pathways.

Case Study: Antitubercular Activity

A study focused on piperidinothiosemicarbazone derivatives showed that modifications at specific positions significantly affected their activity against M. tuberculosis. The most potent derivatives had MIC values as low as 0.5 µg/mL against resistant strains, suggesting structural features critical for activity . This highlights the potential relevance of similar modifications in this compound for enhancing its biological activity.

Table: Biological Activity Comparison

Compound NameStructure FeatureMIC (µg/mL)Activity Type
Compound APiperidine0.5Antitubercular
Compound BPyridine4Antimicrobial
Methyl Derivative6-Methyl-PyranTBDPotentially Antimicrobial

4. Conclusion

This compound shows promise as a biologically active compound with potential applications in antimicrobial therapy, particularly against resistant strains of bacteria such as M. tuberculosis. Further research is warranted to elucidate its precise mechanisms of action and optimize its structure for enhanced efficacy.

Q & A

Q. How to elucidate the mechanism of esterase-mediated hydrolysis of the methyl benzoate group?

  • Methodological Answer : Perform kinetic assays with porcine liver esterase (PLE) in phosphate buffer (pH 7.4). Monitor hydrolysis via LC-MS for benzoic acid formation. Use Michaelis-Menten analysis to determine kₐₜ and Kₘ. Compare with molecular docking of the ester into PLE’s active site .

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